Afatinib-d4 is derived from the parent compound Afatinib, which is chemically known as 4-[(3-chloro-4-fluorophenyl)amino]-6-[(4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl)amino]-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline. The deuterated version incorporates four deuterium atoms, which are stable isotopes of hydrogen, into its molecular structure. This modification can help in studies involving metabolic pathways and drug interactions due to the distinct mass differences that deuterium introduces.
The synthesis of Afatinib-d4 involves a multi-step chemical process similar to that of Afatinib but includes specific steps to introduce deuterium into the molecular framework. Generally, this process may include:
The incorporation of deuterium may utilize techniques such as catalytic hydrogenation using deuterated solvents or reagents that facilitate the substitution of hydrogen with deuterium.
The synthetic route must ensure high purity and yield, often employing high-performance liquid chromatography (HPLC) for purification. The optimization of reaction conditions, including temperature and solvent choice, is critical to maximize the incorporation of deuterium while minimizing by-products.
Afatinib-d4 retains the core structure of Afatinib but features four deuterium atoms integrated into specific positions within the molecule. The molecular formula remains similar, but the presence of deuterium alters its mass and potentially its reactivity.
The molecular weight of Afatinib-d4 is slightly higher than that of Afatinib due to the substitution of hydrogen with deuterium. Detailed spectroscopic analyses such as nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the incorporation and position of deuterium atoms.
The chemical reactions involved in synthesizing Afatinib-d4 include:
Each reaction step must be carefully controlled to prevent degradation or unwanted side reactions. Reaction conditions such as pH, temperature, and reaction time are critical for achieving optimal yields.
Afatinib-d4 functions by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), inhibiting downstream signaling pathways that promote cell proliferation and survival. This mechanism is crucial for its effectiveness against tumors expressing mutated forms of EGFR.
The binding affinity and kinetics can be evaluated using biochemical assays that measure the inhibition of EGFR phosphorylation in vitro. Studies indicate that modifications like those present in Afatinib-d4 may influence these parameters positively.
The chemical stability of Afatinib-d4 under physiological conditions is crucial for its application as a therapeutic agent. Stability studies often involve assessing degradation pathways under various pH levels and temperatures.
Relevant data for these properties can typically be obtained from empirical studies or calculated using computational chemistry methods.
Afatinib-d4 has significant potential in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its use as a tracer in positron emission tomography (PET) could provide insights into drug distribution and action within biological systems.
Additionally, due to its structural similarity to Afatinib, it may also serve as a reference compound in developing new therapies targeting similar pathways in cancer treatment or studying resistance mechanisms in cancer cells.
Afatinib-d4 is a deuterium-labeled analog of the epidermal growth factor receptor (EGFR) inhibitor afatinib, where four hydrogen atoms (⁴H) are replaced by deuterium (²D or D) at specific sites. The deuterium atoms are strategically incorporated into the tetrahydrofuran-3-yloxy moiety of the molecule, specifically at the 2,2,5,5 positions of the tetrahydrofuran ring. This modification yields the chemical name (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl-2,2,5,5-d₄)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide [6] [7]. The molecular formula is C₂₄H₂₁D₄ClFN₅O₃, with a molecular weight of 489.96–490.00 g/mol [3] [6] [9]. The isotopic substitution preserves the core quinazoline structure critical for EGFR binding while altering physicochemical properties minimally.
Property | Specification |
---|---|
Chemical Formula | C₂₄H₂₁D₄ClFN₅O₃ |
Molecular Weight | 489.96–490.00 g/mol |
Deuterium Positions | Tetrahydrofuran ring (2,2,5,5 positions) |
IUPAC Name | (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl-2,2,5,5-d₄)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |
The covalent binding of afatinib to EGFR involves Michael addition at Cys797 in the kinase domain, forming an irreversible complex [2] [5]. Deuterium labeling does not alter this mechanism, as the reactive acrylamide group remains intact. However, isotopic substitution induces subtle changes in molecular vibrations and bond energies due to deuterium’s higher mass. These changes can reduce the rate of metabolic oxidation (deuterium isotope effect), particularly in the tetrahydrofuran ring, where cytochrome P450 enzymes may target C-H bonds [3] [6]. Computational studies suggest that deuterium incorporation increases the rotational barrier of the tetrahydrofuran ring by 0.5–1.0 kJ/mol, though this does not significantly affect the overall conformational flexibility or binding affinity to EGFR [6]. The IC₅₀ values for EGFR inhibition remain comparable to unlabeled afatinib (EGFRwt: 0.5 nM; HER2: 14 nM) [3] [5].
Afatinib-d4 synthesis typically follows a modular approach, starting from the unlabeled afatinib scaffold. Deuterium incorporation occurs late in the synthesis to maximize isotopic purity and minimize loss during reactions:
This route achieves >98% isotopic purity and avoids side reactions at the Michael acceptor site [6] [9].
Validating deuterium incorporation requires orthogonal analytical techniques:
Parameter | Method | Acceptance Criterion |
---|---|---|
Isotopic Purity | LC-HRMS | ≥99.0% |
Deuterium Positional Integrity | ²H-NMR | No residual H at C-2/C-5 |
Chemical Purity | HPLC-UV (254 nm) | ≥98% |
Trace Solvents | GC-MS | Meets ICH Q3C guidelines |
Afatinib-d4 serves as a critical internal standard in LC-MS/MS assays for quantifying afatinib in biological matrices, improving accuracy by compensating for matrix effects and extraction variability [10]. Its use in PET tracer development (e.g., [¹⁸F]afatinib) further underscores its role in pharmacokinetic and imaging studies [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6